4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(4-bromophenyl)acetyl]-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c18-14-5-3-13(4-6-14)10-16(22)20-8-9-21(17(23)12-20)15-2-1-7-19-11-15/h1-7,11H,8-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVNXEFPTVEIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CC=C(C=C2)Br)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bromophenyl Acetyl Intermediate: This step involves the acetylation of 4-bromophenyl using acetyl chloride in the presence of a base such as pyridine.
Coupling with Piperazine: The intermediate is then reacted with 1-(pyridin-3-yl)piperazine under controlled conditions to form the final product. This step may require the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one exhibit various biological activities, including:
- Antipsychotic Effects : Preliminary studies suggest that this compound may interact with neurotransmitter receptors involved in mood regulation, potentially serving as an antipsychotic agent.
- Anxiolytic Properties : Similar piperazine derivatives have demonstrated anxiolytic effects, indicating that this compound may also possess such properties.
- Antimicrobial Activity : The structural characteristics of this compound suggest potential efficacy against certain bacterial strains, warranting further investigation into its antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the pharmacological profile of similar compounds, providing insights into their mechanisms of action:
- Antipsychotic Potential : A study characterized a related piperazine derivative as a dopamine D4 receptor antagonist and serotonin reuptake inhibitor, indicating potential for treating psychotic disorders .
- Anxiolytic Activity : Research on structurally related compounds has shown significant anxiolytic effects in animal models, suggesting that this compound may exhibit similar properties .
- Antimicrobial Studies : Investigations into the antimicrobial properties of piperazine derivatives have indicated effectiveness against various bacterial strains, highlighting a promising area for future research involving this compound .
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperazinone ring can interact with polar residues. This compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Piperazin-2-one Core
(a) 1-(Pyridin-3-yl)-4-[2-(thiophen-2-yl)acetyl]piperazin-2-one
- Key Difference : The acetyl group is substituted with a thiophen-2-yl moiety instead of 4-bromophenyl.
- Impact: Electronic Effects: Thiophene is electron-rich due to its aromatic sulfur atom, enhancing π-electron density compared to the electron-withdrawing bromophenyl group. This may alter binding affinity in hydrophobic pockets. Conformational Flexibility: The thiophene’s planar structure may favor different ring-puckering modes in the piperazin-2-one core .
(b) 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone
- Key Difference: Incorporates a 4-fluorophenyl group and a benzotriazole-ethanone linker.
- Impact: Halogen Effects: Fluorine’s electronegativity and smaller size compared to bromine reduce lipophilicity (lower logP) and alter metabolic stability.
(c) 4-(4-Amino-2-fluorophenyl)piperazin-2-one
- Key Difference: Substituted with a 4-amino-2-fluorophenyl group.
- Impact: Electron-Donating Effects: The amino group increases electron density on the phenyl ring, contrasting with bromophenyl’s electron-withdrawing nature. This may affect redox properties or receptor interactions. Solubility: Amino groups improve aqueous solubility but may reduce membrane permeability .
Structural and Conformational Analysis
(a) Ring Puckering and Crystallography
- The piperazin-2-one ring’s puckering is influenced by substituents. For example:
- 4-(2-(4-Bromophenyl)acetyl) derivative : Bulky bromophenyl may enforce a chair or boat conformation, as observed in SHELX-refined crystallographic data .
- 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid : The Fmoc group induces significant puckering due to steric demand, reducing planarity compared to the target compound .
(b) Crystallographic Parameters
| Compound | Key Substituent | Puckering Amplitude (Å) | Phase Angle (°) |
|---|---|---|---|
| 4-(2-(4-Bromophenyl)acetyl) derivative | 4-Bromophenylacetyl | ~0.5 (estimated) | 180 (chair) |
| 4-[2-(Thiophen-2-yl)acetyl] derivative | Thiophen-2-ylacetyl | ~0.4 (estimated) | 90 (twist) |
| 4-(4-Fluorophenyl)piperazin-1-yl | 4-Fluorophenyl | ~0.3 (estimated) | 0 (planar) |
Note: Puckering coordinates are generalized based on Cremer-Pople parameters .
Physicochemical and Pharmacological Properties
| Property | 4-(2-(4-Bromophenyl)acetyl) derivative | 4-[2-(Thiophen-2-yl)acetyl] derivative | 4-(4-Fluorophenyl)piperazin-1-yl |
|---|---|---|---|
| Molecular Weight | ~390 g/mol | ~340 g/mol | ~370 g/mol |
| logP (Predicted) | 2.8 | 2.2 | 2.0 |
| Solubility (mg/mL) | 0.1 (DMSO) | 1.5 (DMSO) | 0.5 (Water) |
| Key Interactions | π-π stacking (pyridine), H-bonding | π-π stacking (thiophene) | H-bonding (fluorine, benzotriazole) |
- Lipophilicity : Bromine’s presence increases logP, favoring membrane penetration but risking metabolic oxidation.
- Solubility: Thiophene and amino groups enhance solubility in polar solvents .
Biological Activity
The compound 4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one is a heterocyclic organic molecule characterized by its unique structural features, including a piperazine ring, a pyridine moiety, and a bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and neurological properties.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure can be represented as follows:
Unique Features:
- Bromine Atom: Enhances reactivity and may influence pharmacological properties.
- Piperazine Ring: Known for its role in various pharmacological applications.
- Pyridine Moiety: Contributes to the compound's binding affinity in biological systems.
Synthesis
The synthesis of This compound typically involves multi-step organic reactions:
- Formation of Bromophenyl Acetyl Intermediate: Acetylation of 4-bromophenyl using acetyl chloride in the presence of a base (e.g., pyridine).
- Coupling with Piperazine: The intermediate reacts with 1-(pyridin-3-yl)piperazine, often requiring coupling agents like EDCI and catalysts such as DMAP.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from to against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | 0.0039 - 0.025 | Antibacterial |
| Compound d6 | 0.005 | Anticancer (MCF7 cell line) |
| Compound d7 | 0.007 | Anticancer (MCF7 cell line) |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Studies using the Sulforhodamine B (SRB) assay demonstrated that derivatives of similar structure showed inhibition against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Compounds d6 and d7 were particularly noted for their high activity .
The mechanism of action for This compound involves interactions with specific molecular targets:
- The bromophenyl group may facilitate binding to hydrophobic pockets within receptors or enzymes.
- The piperazinone ring interacts with polar residues, potentially modulating the activity of neurotransmitter receptors or inhibiting specific enzymes .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Antimicrobial Studies: A detailed investigation into the antimicrobial activity revealed that halogen substituents significantly enhance bioactivity .
- Cancer Research: In vitro tests demonstrated that compounds with similar structures could effectively inhibit cancer cell proliferation, suggesting potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-(4-Bromophenyl)acetyl)-1-(pyridin-3-yl)piperazin-2-one, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step processes, including coupling reactions between bromophenylacetyl intermediates and substituted piperazine derivatives. Key steps include:
- Use of coupling agents (e.g., EDC/HOBt) for amide bond formation under inert atmospheres .
- Optimization of solvent systems (e.g., DMF or THF) and temperature (60–80°C) to enhance reaction efficiency .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Critical Parameters : Excess reagents may improve yields but complicate purification; inert conditions prevent oxidation of sensitive groups .
Q. Which spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm, piperazine NH at δ 3.1–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 400–420) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%) .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Screening Strategies :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor Binding : Radioligand displacement assays for GPCRs or serotonin receptors due to the piperazine moiety’s affinity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation and intermolecular interactions?
- Crystallography Workflow :
- Data Collection : Use a STOE IPDS 2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
- Refinement : Least-squares methods (e.g., SHELXL) to model bond lengths/angles (e.g., C–Br = 1.89–1.92 Å) and validate thermal displacement parameters .
- Key Observations : Monoclinic/triclinic crystal systems (e.g., P2₁/c) with intermolecular hydrogen bonds (N–H⋯O) stabilizing the lattice .
Q. What strategies address discrepancies in reported biological activity data across studies?
- Troubleshooting Framework :
- Assay Variability : Compare buffer conditions (e.g., pH, ionic strength) and cell passage numbers .
- Metabolic Stability : Perform liver microsome assays to identify metabolite interference .
- Statistical Analysis : Use ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .
Q. How can computational modeling predict the compound’s interaction with novel biological targets?
- In Silico Approaches :
- Docking Studies : Autodock Vina or Schrödinger Suite to simulate binding to serotonin receptors (e.g., 5-HT₁A) with pose validation via RMSD thresholds (<2.0 Å) .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (e.g., hydrogen bonds between piperazine N and Asp116) .
- QSAR Models : Train models using descriptors like logP and topological polar surface area (TPSA) to predict ADMET properties .
Data Contradiction Analysis
Q. Why might reported IC₅₀ values vary between enzyme inhibition assays?
- Root Causes :
- Substrate Competition : Differences in ATP concentrations (e.g., 1 µM vs. 10 µM) in kinase assays .
- Allosteric Modulation : Presence of divalent cations (Mg²⁺/Mn²⁺) altering binding kinetics .
- Resolution : Normalize data to positive controls (e.g., staurosporine) and use standardized assay protocols .
Q. How to reconcile conflicting crystallographic data on bond angles in the piperazine ring?
- Crystallographic Variables :
- Temperature Effects : Thermal motion at higher temps (e.g., 298 K vs. 100 K) may distort angles .
- Disorder Modeling : Refine occupancies for disordered atoms (e.g., solvent molecules) to improve accuracy .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
